2-Oxo-1-phenylpyrrolidine-3-carboxylic acid (2-thiophen-2-ylethyl)amide
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Overview
Description
2-oxo-1-phenyl-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a phenyl group, and a thiophene moiety, making it a versatile scaffold for various biological activities. Its unique structure allows it to interact with multiple biological targets, making it a promising candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1-phenyl-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and thiophene groups. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The phenyl and thiophene groups can be introduced through nucleophilic substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput screening techniques to identify the most efficient synthetic routes. Additionally, the use of automated reactors and continuous flow chemistry can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-oxo-1-phenyl-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-oxo-1-phenyl-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-1-phenyl-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Thiophene derivatives: Compounds with thiophene rings and various functional groups.
Phenyl derivatives: Compounds with phenyl rings and different substituents.
Uniqueness
2-oxo-1-phenyl-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a phenyl group, and a thiophene moiety. This unique structure allows it to interact with multiple biological targets, making it a versatile scaffold for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C17H18N2O2S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-oxo-1-phenyl-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H18N2O2S/c20-16(18-10-8-14-7-4-12-22-14)15-9-11-19(17(15)21)13-5-2-1-3-6-13/h1-7,12,15H,8-11H2,(H,18,20) |
InChI Key |
NUHVNPAAEPGUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NCCC2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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